ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
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Overview
Description
ETHYL 4-{3-[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrole ring, and a benzoate ester group, along with difluorophenethyl substituents. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of ETHYL 4-{3-[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can be achieved through a multi-step process involving several key reactions:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3,5-difluorophenethylamine and a suitable carbonyl compound.
Synthesis of the Pyrrole Ring: The pyrrole ring can be formed via a Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with an amine.
Coupling of the Piperidine and Pyrrole Rings: The piperidine and pyrrole rings can be coupled through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the carbonyl carbon of the pyrrole ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the benzoate ester group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
ETHYL 4-{3-[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoate ester group, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
ETHYL 4-{3-[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its biological activity.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The piperidine and pyrrole rings, along with the difluorophenethyl substituents, may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
ETHYL 4-{3-[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-(3,5-DIFLUOROPHENYL)BENZOYLFORMATE: This compound shares the difluorophenyl and benzoate ester groups but lacks the piperidine and pyrrole rings, resulting in different chemical properties and reactivity.
ETHYL 4,4-DIFLUOROACETOACETATE: Similar in containing difluorophenyl groups, but with different functional groups and overall structure, leading to distinct applications and reactivity.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid: This compound has a different core structure but shares some functional groups, making it useful for comparison in terms of biological activity and chemical reactivity.
The uniqueness of ETHYL 4-{3-[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26F2N2O4 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 4-[3-[4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl]-2,5-dioxopyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H26F2N2O4/c1-2-34-26(33)19-5-7-22(8-6-19)30-24(31)16-23(25(30)32)29-11-9-17(10-12-29)3-4-18-13-20(27)15-21(28)14-18/h5-8,13-17H,2-4,9-12H2,1H3 |
InChI Key |
LPOKJZHRSOYDMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCC(CC3)CCC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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